![molecular formula C23H27ClN6O4S2 B609878 PDD00017273 HCl CAS No. 1945950-21-9](/img/structure/B609878.png)
PDD00017273 HCl
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Vue d'ensemble
Description
PDD00017273 HCl is a potent and selective poly (ADP ribose) glycohydrolase (PARG) inhibitor with an IC50 of 26 nM . It exhibits >350-fold selectivity for PARG over a panel of ion channels, enzymes, and receptors, including PARP1 and ARH3 .
Synthesis Analysis
PDD00017273 has been shown to alter the repair of IR-induced DNA damage, resulting in delayed resolution of RAD51 foci compared with control cells .Molecular Structure Analysis
The molecular formula of this compound is C23H26N6O4S2 . Its molecular weight is 514.6 g/mol . The IUPAC name is 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide .Chemical Reactions Analysis
PDD00017273 upregulated intracellular PAR, while the mRNA expression of Parg was not decreased . This suggests that PDD00017273 inhibited the enzymatic activity of Parg without the downregulation of Parg mRNA in the differentiation condition .Physical And Chemical Properties Analysis
The exact mass of this compound is 514.14569568 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 7 .Applications De Recherche Scientifique
High-Content Screening in Drug Discovery
Image-based high-content screening (HCS) is a powerful phenotypic drug discovery (PDD) strategy. It characterizes small-molecule effects through quantifying features depicting cellular changes, generating valuable datasets for analysis. Advances in image acquisition, processing, and machine learning have enhanced HCS as a viable technology for small-molecule drug discovery (Lin, Schorpp, Rothenaigner, & Hadian, 2020).
Multiplexed Phenotypic Imaging for Cell Proliferation Studies
Multiplexed imaging technologies in PDD enable profiling of complex cellular perturbations in response to drug treatment. The ability of fluorescent image-based cytometric techniques to dissect phenotypic heterogeneity of cell populations depends on the degree of multiplexing achievable. This approach allows detection of rare cell subpopulations, unveiling phenotypic heterogeneity in cell cultures and variability in individual cell response to antiproliferative drugs (Cappella & Gasparri, 2014).
Gene Expression Profiling in Hairy Cell Leukemia
Gene expression profiling can reveal the nature of a tumor's phenotype and its relationship to normal cells. In hairy cell leukemia (HCL), such profiling shows that HCL cells are more related to memory cells. The study also identified several genes specifically expressed in HCL, offering insights into the pathogenesis and potential therapeutic approaches (Basso et al., 2004).
Nanocombination for Breast Cancer Treatment
A nanocombination (PDC/P@HCuS) was designed for chemo-phototherapy against tumors, with the assistance of fluorescence and photoacoustic images. This approach demonstrated that the nanocombination could achieve highly efficient antitumor effects (Sun et al., 2019).
Electrochemical Sensing of DNA Damage
The detection of DNA damage using an electrochemical approach combined with layer-by-layer assembly offers rapid and sensitive screening of new nanomaterials and chemicals for potential genotoxicity (Zhang et al., 2010).
Chemical and Biological Sensing Using Hybridization Chain Reaction
DNA nanotechnology, specifically hybridization chain reaction (HCR), is used for chemical and biological sensing. It's an enzyme-free isothermal amplification process showing promise for in situ sensing with various analytical readouts (Augspurger, Rana, & Yigit, 2018).
Mécanisme D'action
Target of Action
PDD 00017273 is a potent and selective inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG) . PARG is an enzyme that plays a crucial role in the regulation of cellular processes such as DNA repair, gene expression, and cell death.
Mode of Action
PDD 00017273 interacts with PARG by binding to it with an IC50 of 26 nM and a KD of 1.45 nM . This interaction inhibits the activity of PARG, leading to changes in cellular processes regulated by this enzyme.
Biochemical Pathways
The inhibition of PARG by PDD 00017273 affects the Poly (ADP-ribose) (PAR) metabolism pathway . Normally, PARG catalyzes the hydrolysis of PAR polymers, but the inhibition by PDD 00017273 prevents this, leading to the accumulation of PAR chains . This can result in DNA double-strand breaks and changes in gene expression .
Result of Action
The inhibition of PARG by PDD 00017273 leads to the accumulation of PAR chains, inducing DNA double-strand breaks . This can decrease the survival of certain cancer cells, such as ZR-75-1 cells carrying wild-type BRCA1 and BRCA2 . It exhibits weaker activity against mda-mb-436 cells carrying the 5396 + 1g>a mutation in brca1 .
Safety and Hazards
As a chemical compound, PDD00017273 HCl should be handled with care. While specific safety data for this compound is not available, it’s important to note that chemicals should always be handled using appropriate safety measures, including the use of personal protective equipment and proper storage conditions .
Propriétés
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRBMMNTBRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is PDD00017273 and what is its mechanism of action?
A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].
Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?
A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].
Q3: How does PDD00017273's activity compare to PARP inhibitors?
A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.
Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?
A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.
Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?
A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.
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